

physical and chemical properties of alpha-picoline

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Compound of Interest

Compound Name: **2-Methylpyridine**

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An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Picoline

Introduction

Alpha-picoline, systematically named **2-methylpyridine**, is an organic aromatic heterocyclic compound with the chemical formula C₆H₇N.[1] It is one of three isomers of methylpyridine, the others being beta-picoline (3-methylpyridine) and gamma-picoline (4-methylpyridine).[2] Structurally, it consists of a pyridine ring substituted with a methyl group at the second position. Alpha-picoline is a colorless to pale yellow liquid characterized by a strong, unpleasant odor similar to pyridine.[3][4][5] It is found naturally in coal tar and bone oil and can be synthesized through various industrial processes.[3][6] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization and modification, and key reaction pathways.

Physical Properties

Alpha-picoline is a flammable liquid that is miscible with water, alcohol, and ether.[2][3][7] Its key physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	109-06-8	[3] [8]
Molecular Formula	C ₆ H ₇ N	[1]
Molecular Weight	93.13 g/mol	[1] [3]
Appearance	Colorless to yellow liquid	[4] [5]
Odor	Strong, unpleasant, characteristic	[3] [4]
Boiling Point	128-129 °C	[1] [3] [7]
Melting Point	-70 °C	[3] [7] [8]
Density	0.944 g/mL at 20 °C	[4] [9]
0.950 g/mL at 15 °C	[3]	
Solubility	Freely soluble in water; miscible with alcohol, ether	[3] [10]
Vapor Pressure	12 hPa (9.0 mmHg) at 20 °C	[4]
Vapor Density	3.2 (air = 1)	[5] [7]
Flash Point	27 °C (closed cup)	[4]
Refractive Index (n _D ²⁰)	1.501	[3]

Chemical Properties and Reactivity

Alpha-picoline exhibits reactivity at both the nitrogen atom of the pyridine ring and the alpha-methyl group. The nitrogen atom imparts basic properties, while the methyl group's proximity to the heteroatom makes its protons acidic and susceptible to reaction.

Property	Value	Source(s)
pKa (of conjugate acid)	5.96 - 6.00	[2][4][5]
pH	8.5 (100 g/L solution in water at 20°C)	[4][5]
Log Kow (Octanol/Water Partition Coefficient)	1.11	[4][11]

Key Reactions

- Basicity and Salt Formation: As a weak base, alpha-picoline reacts with acids to form salts. The pKa of its conjugate acid (the picolinium ion) is approximately 5.96.[2]
- Oxidation of the Methyl Group: The methyl group of alpha-picoline is readily oxidized to a carboxylic acid group, forming picolinic acid (pyridine-2-carboxylic acid). This is a commercially significant reaction. Common oxidizing agents include potassium permanganate (KMnO_4) and nitric acid.[12][13]
- Reactions of the Methyl Group: The protons on the alpha-methyl group are relatively acidic and can be removed by strong bases. The resulting carbanion can participate in various condensation reactions, for example, with aldehydes and ketones.[2]
- Reduction: Hydrogenation of the pyridine ring leads to the formation of 2-methylpiperidine.[6]
- Complex Formation: Alpha-picoline can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also form specific complexes such as α -picoline–borane through reaction with borane sources.[14]

Experimental Protocols

Oxidation of α -Picoline to Picolinic Acid

This protocol is based on the established method using potassium permanganate.[12]

Objective: To synthesize picolinic acid via the oxidation of the methyl group of alpha-picoline.

Materials:

- 5-L three-necked flask
- Stirrer and reflux condenser
- Steam bath
- alpha-Picoline (0.54 mole, ~50 g)
- Potassium permanganate (KMnO₄)
- Deionized water
- Hydrochloric acid (HCl)
- Ethanol
- Ether

Procedure:

- Place 2500 mL of water and 50 g of alpha-picoline into the 5-L flask equipped with a stirrer and reflux condenser.[\[12\]](#)
- Add 90 g of potassium permanganate to the solution.[\[12\]](#)
- Heat the mixture on a steam bath. The reaction is indicated by the disappearance of the purple permanganate color. This typically takes about 1 hour.[\[12\]](#)
- Once the color has faded, add a second 90 g portion of permanganate, followed by 500 mL of water.[\[12\]](#)
- Continue heating until the purple color is once again destroyed (approximately 2-2.5 hours).[\[12\]](#)
- Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.[\[12\]](#)
- Combine the filtrate and washings and concentrate the solution by evaporation.

- Isolate the picolinic acid. This can be achieved by acidifying the concentrate and extracting the product. A common method involves precipitating the product as picolinic acid hydrochloride by passing dry hydrogen chloride gas through an ethanolic solution of the concentrate.[12]
- The resulting crystals can be filtered, dried, and further purified by recrystallization.[12]

Determination of pKa by UV-Vis Spectrophotometry

This is a general methodology for determining the dissociation constant (pKa) of an acidic or basic compound.[15][16]

Objective: To determine the pKa of alpha-picoline's conjugate acid.

Principle: The absorbance of a solution containing alpha-picoline will change as a function of pH because the protonated (picolinium) and neutral forms have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated. The inflection point of this curve corresponds to the pH where the concentrations of the acidic and basic forms are equal, and thus $\text{pH} = \text{pKa}$.[15]

Materials:

- UV-Vis Spectrophotometer
- pH meter
- Alpha-picoline stock solution
- A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 4 to 8)
- Hydrochloric acid and sodium hydroxide solutions for pH adjustment

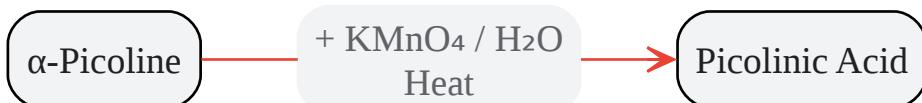
Procedure:

- Spectrum Scan: Obtain the full UV-Vis absorption spectra of alpha-picoline in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10) to identify the wavelength of maximum absorbance difference (λ_{max}) between the protonated and neutral forms.[16]

- Sample Preparation: Prepare a series of samples by adding a small, constant amount of the alpha-picoline stock solution to each of the buffer solutions. Ensure the final concentration of alpha-picoline is identical in all samples.[16]
- Absorbance Measurement: Measure the absorbance of each prepared sample at the predetermined λ_{max} .[16]
- Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.
- pKa Determination: Fit the data to a sigmoid curve. The pH value at the inflection point of the curve is the experimental pKa.[15] This can also be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data.

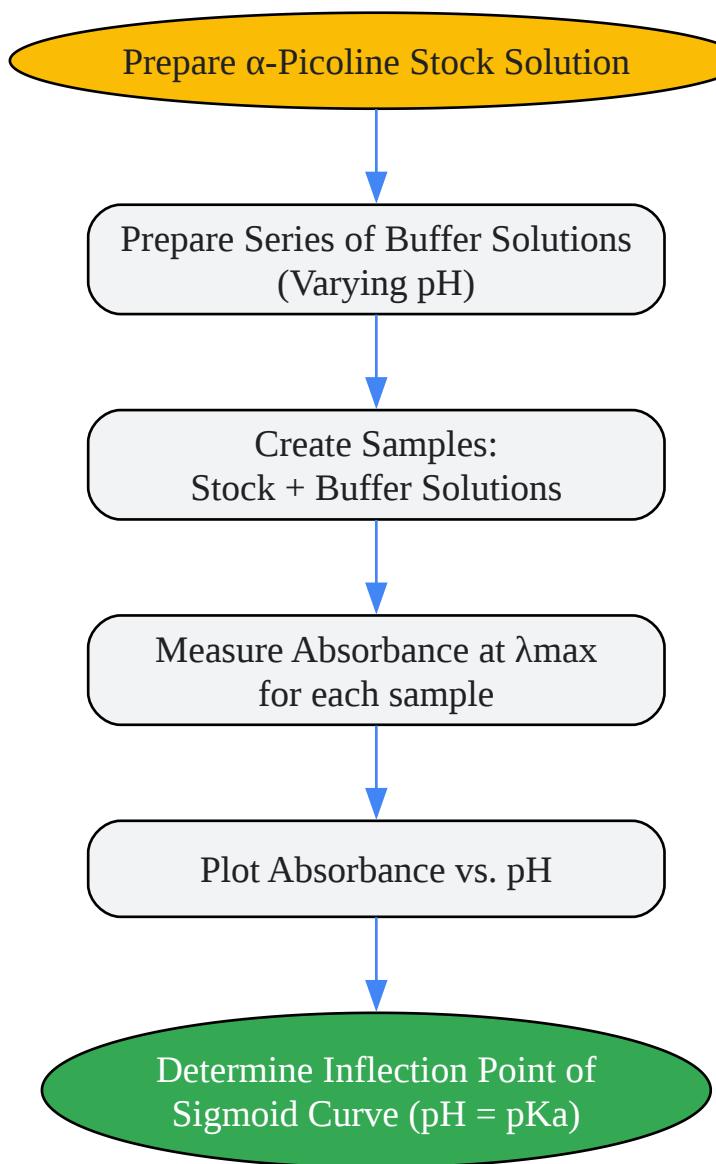
Visualizations

Caption: Molecular structure of alpha-picoline.



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Caption: Oxidation of alpha-picoline to picolinic acid.



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Caption: Experimental workflow for pKa determination.

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